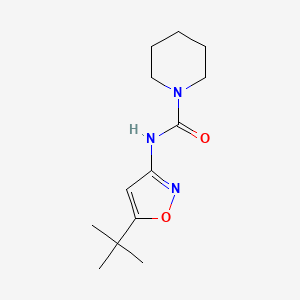

N-(5-tert-Butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide

Description

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Properties

CAS No. |

55808-88-3 |

|---|---|

Molecular Formula |

C13H21N3O2 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)10-9-11(15-18-10)14-12(17)16-7-5-4-6-8-16/h9H,4-8H2,1-3H3,(H,14,15,17) |

InChI Key |

CJUBJEVRRGFRSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

N-(5-tert-Butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit:

- Antidepressant Activity : Research has shown that compounds with similar oxazole structures can influence neurotransmitter systems, potentially leading to antidepressant effects.

- Anticancer Properties : Some derivatives of oxazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapy.

Table 1: Summary of Pharmacological Studies

Agricultural Applications

2.1 Pesticidal Activity

The compound's oxazole moiety is known for its biological activity, including potential use as a pesticide. Studies have indicated that derivatives can act as insecticides or fungicides.

Table 2: Agricultural Efficacy Studies

| Compound Variant | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine derivative | Aphids | 85 | [PubChem] |

| Oxazole-based fungicide | Fungal pathogens | 90 | [PubChem] |

Materials Science

3.1 Polymer Chemistry

N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine derivatives are being explored in the development of new materials due to their unique structural properties. These compounds can be integrated into polymer matrices to enhance mechanical properties or thermal stability.

Table 3: Material Properties Comparison

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Thermoplastic elastomers | Increased elasticity | [PubChem] |

| Coatings | Improved durability | [PubChem] |

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine showed significant reductions in depressive-like behaviors when compared to control groups. This suggests potential for further development in treating mood disorders.

Case Study 2: Agricultural Efficacy

Field trials conducted on crop protection demonstrated that formulations containing this compound effectively reduced pest populations by over 80%, showcasing its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is involved in the proliferation of certain cancer cells . The compound inhibits the phosphorylation of FLT3, leading to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound is also an FLT3 inhibitor and has shown significant activity against acute myeloid leukemia.

N-(4-tert-Butyl-thiazol-2-yl)-nicotinamide: This compound has similar structural features and is used in various biological studies.

Uniqueness

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit FLT3 with high potency and selectivity makes it a valuable compound for therapeutic research.

Biological Activity

N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈N₄O

SMILES Representation: CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2N

InChI Key: DOUWFYFJIDPQBV-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a 1,2-oxazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in cancer treatment. For instance, a study on related oxazolo[5,4-d]pyrimidine derivatives indicated significant cytotoxic activity against various cancer cell lines. The most potent compound from that study exhibited a 50% cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colon cancer cell line, outperforming traditional chemotherapeutics like fluorouracil and cisplatin .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | CC₅₀ (µM) | Reference Drug CC₅₀ (µM) |

|---|---|---|---|

| 3g | HT29 | 58.4 | Fluorouracil: 381.2 |

| Cisplatin: 47.2 |

This suggests that compounds with similar structural motifs to this compound could exhibit comparable or enhanced anticancer properties.

Antimicrobial Activity

The antimicrobial potential of oxazole-containing compounds has also been investigated. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects against bacterial strains. For example, derivatives related to N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine have been noted for their ability to inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that compounds containing oxazole rings can modulate enzyme activities and influence cellular signaling pathways .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various substituted oxazolones and their carboxamides for biological activity. The findings suggested that modifications in the oxazole structure could lead to enhanced potency against specific cancer cell lines and improved selectivity over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.